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Compound of Interest

Compound Name: N-Methyldioctylamine

Cat. No.: B1208299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-Methyldioctylamine, a tertiary amine with applications in various fields of chemical research

and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental

protocols for the acquisition of such spectra.

Chemical Information
Property Value

Chemical Name N-Methyldioctylamine

Synonyms
N,N-Dioctylmethylamine, Di(octyl)methylamine,

Di-n-octylmethylamine

CAS Number 4455-26-9

Molecular Formula C₁₇H₃₇N

Molecular Weight 255.49 g/mol

Appearance Colorless to pale yellow liquid

Spectroscopic Data
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The following sections provide a summary of the key spectroscopic data for N-
Methyldioctylamine, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃)

¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.20 t 4H -N-CH₂-CH₂-

~2.15 s 3H -N-CH₃

~1.45 m 4H -N-CH₂-CH₂-

~1.27 m 20H -(CH₂)₅-CH₃

~0.88 t 6H -CH₂-CH₃

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~57.0 -N-CH₂-

~42.0 -N-CH₃

~32.0 -CH₂-CH₃

~29.5 -(CH₂)ₓ-

~29.3 -(CH₂)ₓ-

~27.0 -N-CH₂-CH₂-

~22.7 -CH₂-CH₃

~14.1 -CH₃
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Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

~2955 Strong C-H stretch (asymmetric)

~2923 Strong C-H stretch (asymmetric)

~2853 Strong C-H stretch (symmetric)

~2780 Medium C-H stretch (N-CH₃)

~1465 Medium C-H bend (methylene)

~1377 Weak C-H bend (methyl)

~1170 - 1000 Medium C-N stretch

Note: As a tertiary amine, N-Methyldioctylamine does not exhibit N-H stretching vibrations

typically seen in the 3300-3500 cm⁻¹ region for primary and secondary amines.[1]

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity Assignment

255 Moderate [M]⁺ (Molecular Ion)

156 High
[M - C₇H₁₅]⁺ (Alpha-cleavage,

loss of a heptyl radical)

44 Base Peak
[CH₂=N(CH₃)]⁺ (Fragment

from further cleavage)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to

characterize N-Methyldioctylamine. These protocols are intended to provide a framework for
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reproducing similar spectroscopic measurements.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 5-20 mg of N-Methyldioctylamine into a clean, dry vial.[1]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Agitate the vial until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (General):

Spectrometer: A 300-500 MHz NMR spectrometer.

Temperature: 298 K (25 °C).

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

Relaxation Delay: 1-5 seconds.

Spectral Width: ~16 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-10 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1208299?utm_src=pdf-body
http://www.chem.latech.edu/~upali/chem254/NMR%20Spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width: ~240 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Identify peak multiplicities and coupling constants where applicable.

Infrared (IR) Spectroscopy
Sample Preparation (ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.[2][3]

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.[4]

Place a small drop of neat N-Methyldioctylamine directly onto the center of the ATR

crystal, ensuring complete coverage of the crystal surface.[3]

Instrument Parameters (General):

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.[2]

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

[2]
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Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum.

Identify the wavenumbers of the major absorption bands.

Correlate the observed bands to specific functional group vibrations.

Mass Spectrometry (MS)
Sample Introduction (GC-MS):

N-Methyldioctylamine, being a volatile liquid, is well-suited for analysis by Gas

Chromatography-Mass Spectrometry (GC-MS).[5]

Prepare a dilute solution of N-Methyldioctylamine in a volatile organic solvent (e.g.,

dichloromethane or hexane).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The GC will separate the sample from the solvent and introduce it into the mass

spectrometer.

Instrument Parameters (General):

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI)

source.[5]

Ionization Energy: 70 eV (standard for EI to generate reproducible fragmentation

patterns).[6]

Mass Range: Scan from m/z 40 to 300.

Source Temperature: ~230 °C.

Quadrupole Temperature: ~150 °C.

Data Processing:
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Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the obtained mass spectrum with library spectra for confirmation.

Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of N-Methyldioctylamine.

Spectroscopic Analysis of N-Methyldioctylamine

Sample Preparation

Spectroscopic Analysis

Data Interpretation

N-Methyldioctylamine Sample

Dissolve in CDCl3 with TMS Neat Liquid for ATR Dilute in Volatile Solvent

NMR Spectrometer
(¹H and ¹³C)

FTIR Spectrometer
(ATR)

GC-MS System
(EI)

Chemical Shifts, Multiplicity,
Integration Vibrational Frequencies Molecular Ion, Fragmentation Pattern

Structural Elucidation of
N-Methyldioctylamine
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of N-Methyldioctylamine.

Safety Information
N-Methyldioctylamine is classified as an irritant.[7][8] It can cause skin and serious eye

irritation.[7][8] May also cause respiratory irritation.[7] It is very toxic to aquatic life.[7]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this chemical.[7] Work should be conducted in a well-

ventilated area or a fume hood.[7] In case of contact with skin or eyes, rinse immediately and

thoroughly with water.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1208299#n-methyldioctylamine-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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